6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
6,7-dihydropyrrolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(3-9-6)7-1-2-8-5/h1-2H,3H2,(H,9,10) |
InChI Key |
KQMCKDYNYRLDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN=C2C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dihydropyrrolo 3,4 B Pyrazin 5 One and Its Analogues
Strategies for the Construction of the Pyrrolo[3,4-b]pyrazinone Ring System
The assembly of the pyrrolo[3,4-b]pyrazinone core can be achieved through several strategic approaches, each offering unique advantages in terms of efficiency, diversity, and control over the final molecular architecture.
Cyclocondensation Reactions
Cyclocondensation reactions represent a classical and effective method for the formation of the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one ring system. These reactions typically involve the formation of the pyrazinone ring onto a pre-existing pyrrole (B145914) framework or vice versa.
A notable example involves a two-step process starting from a diketopiperazine precursor. This method commences with a mild aldol condensation, which is then followed by pyrrole annulation and bicyclic ring fusion. The intermediate products from the aldol condensation, which can possess either a protected carbonyl or a functionalized alkyne, are then cyclized to the pyrrolodiketopiperazine structure through catalysis by either protic or gold Lewis acids wikipedia.orgresearchgate.netwikipedia.org. This approach provides a versatile route to the core structure, allowing for the introduction of various substituents.
Another strategy involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method known as the Knorr synthesis, to generate the pyrazole (B372694) ring which can then be further elaborated researchgate.net. While not a direct synthesis of the pyrazinone, this highlights the principle of building one heterocyclic ring and then constructing the second fused ring.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy and ability to generate complex molecules in a single step. For the synthesis of pyrrolo[3,4-b]pyrazinone analogs, the Ugi-Zhu three-component reaction (UZ-3CR) has proven to be particularly effective.
This one-pot process involves the coupling of an Ugi-Zhu three-component reaction with a subsequent cascade sequence, which includes an aza Diels-Alder reaction, N-acylation, and aromatization (decarboxylation/dehydration) nih.govmdpi.com. This methodology has been successfully employed to synthesize a wide variety of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones, which are structurally analogous to the pyrazinone target nih.govmdpi.com. The reaction typically utilizes a Lewis acid catalyst, such as ytterbium triflate, and can be performed under microwave irradiation to accelerate the process nih.govmdpi.com. The Ugi-Zhu reaction allows for the introduction of diversity at multiple positions of the final molecule by varying the starting aldehydes, amines, and isocyanides.
A diversity-oriented synthesis (DOS) approach has also been developed, combining the Ugi-Zhu reaction with a cascade and subsequent click chemistry to produce complex polyheterocyclic systems based on the pyrrolo[3,4-b]pyridin-5-one core nih.govsigmaaldrich.com.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a key strategy for the construction of the pyrrolo[3,4-b]pyrazinone ring system, often proceeding with high efficiency and stereocontrol.
Aza-Michael Addition: Electron-poor alkenes can undergo an intramolecular aza-Michael addition. For instance, a base-catalyzed cyclization of an open-chain pyrrole-2-amide derivative can lead to the formation of the dihydropyrrolopyrazinone ring beilstein-journals.orgnih.gov. An enantioselective version of this reaction has been achieved using a chiral N-benzylammonium phase-transfer catalyst beilstein-journals.org.
Palladium-Catalyzed Cyclization: Palladium catalysis offers a versatile method for intramolecular C-N bond formation. The palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can lead to different products depending on the specific catalyst and reaction conditions. For example, using palladium acetate with sodium acetate and tetrabutylammonium chloride in DMSO can yield pyrrolo[1,2-a]pyrazines beilstein-journals.orgnih.gov. This highlights the potential for regioselective control in the synthesis of related fused systems.
Fusion of Pyrrole and Pyrazinone Moieties
The construction of the pyrrolo[3,4-b]pyrazinone scaffold can also be approached by fusing a pyrazinone ring to an existing pyrrole derivative, a strategy often referred to as the "pyrrole-first" approach beilstein-journals.orgnih.gov. This is a common and versatile method due to the ready availability of functionalized pyrroles. The pyrazinone ring is typically formed through an intramolecular reaction of a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide substituent, which then reacts with the nucleophilic pyrrole nitrogen beilstein-journals.orgnih.gov.
Conversely, the "pyrazinone-first" strategy, where a pyrrole ring is fused to a pre-existing pyrazinone, is less common but has been successfully employed. For example, starting from a pyrazinone, reaction with diethyl ethoxymethylene malonate followed by cyclization with a strong base like lithium bis(trimethylsilyl)amide (LHMDS) can afford hydroxy-substituted pyrrolopyrazinones nih.gov.
Stereoselective Synthesis and Chiral Resolution of this compound Precursors and Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of this compound precursors and derivatives is of paramount importance.
General strategies for achieving enantiomerically pure compounds include asymmetric synthesis, which can involve the use of chiral auxiliaries, and the resolution of racemic mixtures wikipedia.org. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions wikipedia.org. After the desired stereocenter is established, the auxiliary can be removed.
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemate with a chiral resolving agent. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization wikipedia.org. Another powerful technique for chiral separation is chiral column chromatography nih.govmdpi.com. While these are general principles, specific applications to the this compound system are not extensively documented in the reviewed literature. However, the first enantioselective construction of chiral pyrrolodiketopiperazines has been reported via a direct carbon-carbon bond-forming reaction promoted by a ureidoaminal-derived Brønsted base, demonstrating the feasibility of accessing these scaffolds with high stereochemical control nih.gov.
Enzymatic Approaches for Enantioselective Synthesis
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.
While specific enzymatic resolutions for this compound itself are not prominently reported, the principles of enzymatic synthesis of chiral intermediates are well-established. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis researchgate.net. A chemoenzymatic synthesis of pyrrolo[2,1-b]quinazolinones has been described, which includes a lipase-catalyzed resolution of vasicinone, a related heterocyclic compound researchgate.net. This demonstrates the potential of applying enzymatic methods to resolve precursors or derivatives of the target scaffold.
Furthermore, a novel biosynthetic route for the production of pyrazinones has been identified, involving a monomodular nonribosomal peptide synthetase (NRPS) that generates a dipeptide aldehyde intermediate nih.gov. This discovery opens up possibilities for the biocatalytic production of diverse pyrazinone-containing natural products and their analogs.
Chiral Auxiliary and Catalyst-Controlled Syntheses
The generation of enantiomerically pure this compound analogues is critical for evaluating their biological potential, as stereoisomers often exhibit distinct pharmacological profiles. Methodologies to achieve this enantiopurity primarily involve the use of chiral auxiliaries or catalyst-controlled asymmetric reactions.
One notable approach involves the dynamic resolution of a racemic precursor, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo [3,4-b]pyrazine. google.com This method utilizes a chiral auxiliary-based chloroformate to react with the racemic hydroxy-pyrrolopyrazinone. The reaction proceeds to form a carbonate product, yielding one major stereoisomer, which can then be separated and advanced to the final chiral product, such as Eszopiclone. google.com This strategy effectively resolves the racemic mixture by selectively reacting with one enantiomer.
While not applied directly to the pyrazinone core, a related strategy in the synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a key intermediate for other compounds, demonstrates the utility of recoverable chiral auxiliaries like naproxen. asianpubs.org Such approaches, where a chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction and is later removed, are a cornerstone of asymmetric synthesis and are conceptually applicable to the this compound system.
Chemical Modifications and Functionalization Strategies of the this compound Core
The therapeutic potential of the this compound scaffold is expanded through chemical modifications that allow for the exploration of structure-activity relationships (SAR). These strategies involve direct substitutions on the heterocyclic core or the introduction of functional groups that enable the generation of diverse chemical libraries.
Electrophilic and Nucleophilic Substitutions on the Ring System
The inherent reactivity of the pyrrole and pyrazine (B50134) rings and their precursors allows for various substitution reactions. Intramolecular cyclization reactions of appropriately substituted precursors are a common and effective method to construct the core ring system while simultaneously installing desired functionalities.
Research has demonstrated both nucleophilic and electrophilic cyclization pathways using N-alkyne-substituted pyrrole esters as precursors. hitit.edu.trnih.gov
Nucleophilic Cyclization: The reaction of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (a nucleophile) leads to the formation of the pyrrolopyrazinone ring. The regiochemical outcome of this cyclization (i.e., 6-exo-dig vs. 6-endo-dig) is dependent on the electronic nature of the substituents on the alkyne moiety. hitit.edu.trnih.gov
Electrophilic Cyclization: In contrast, treating the same N-alkyne-substituted pyrrole precursors with iodine (an electrophile) exclusively results in the 6-endo-dig cyclization product. This iodocyclization reaction provides a reliable method for forming the bicyclic system with an incorporated iodine atom, which can serve as a handle for further cross-coupling reactions. hitit.edu.trnih.gov
These examples showcase how the fundamental principles of electrophilic and nucleophilic attack can be harnessed to build and functionalize the pyrrolopyrazinone core.
Introduction of Diverse Substituents for Library Generation
The efficient generation of chemical libraries with diverse substituents is essential for drug discovery. For the pyrrolo[3,4-b]pyrazin-5-one scaffold and its analogues, multicomponent reactions (MCRs) are a particularly powerful tool.
The Ugi–Zhu three-component reaction (UZ-3CR) has been extensively used to synthesize libraries of the related pyrrolo[3,4-b]pyridin-5-one core. nih.govmdpi.comnih.gov This one-pot process combines an aldehyde, an amine, and an isocyanide, followed by a cascade sequence (including an aza-Diels-Alder reaction) to rapidly assemble highly substituted heterocyclic systems. nih.govmdpi.comnih.govmdpi.com By systematically varying the starting components, a large number of analogues can be produced efficiently, which is ideal for SAR studies.
Furthermore, post-synthesis modification of functional groups on the core structure provides another layer of diversification. For instance, a nitrile group installed on a pyrrolo[3,4-b]pyridin-5-one derivative has been converted into different nitrogen-containing heterocycles via "click" reactions. mdpi.com
Reaction with sodium azide and zinc bromide yields a 5-substituted-1H-tetrazole. mdpi.com
Reaction with dicyandiamide and potassium hydroxide produces a 2,4-diamino-1,3,5-triazine derivative. mdpi.com
These strategies highlight the modularity of the synthesis, allowing for the introduction of a wide array of functional groups to explore chemical space thoroughly.
Optimization of Reaction Conditions and Yields
The efficiency and viability of synthetic routes depend heavily on the optimization of reaction parameters. For the synthesis of this compound and its analogues, significant research has focused on catalytic systems, solvents, and temperature.
Catalytic Systems in Pyrrolo[3,4-b]pyrazinone Synthesis
A variety of catalysts have been employed to improve the yield, selectivity, and reaction rate of pyrrolopyrazinone synthesis.
| Catalyst Type | Specific Catalyst(s) | Application/Reaction | Reference(s) |
| Lewis Acids | Ytterbium(III) triflate (Yb(OTf)₃) | Ugi-Zhu/aza-Diels-Alder cascade for pyrrolo[3,4-b]pyridin-5-ones | nih.govmdpi.commdpi.com |
| Gold (Au) catalysts (e.g., AuCl₃) | Cyclization of alkynyl aldehydes with diketopiperazines | mdpi.comacs.org | |
| Brønsted Acids | Camphorsulfonic acid (CSA) | Cyclization of acetal-substituted precursors | mdpi.com |
| Transition Metals | Palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) | Intramolecular carboamination and cyclization reactions | mdpi.com |
| Heterogeneous | Zirconium-based Metal-Organic Framework (MOF) | Synthesis of related pyrazolo[3,4-b]pyridine derivatives | rsc.org |
Lewis acids like Ytterbium(III) triflate are particularly effective in multicomponent reactions, facilitating the formation of key iminium intermediates. nih.govmdpi.com Transition metals, especially palladium and gold, are crucial for catalyzing C-C and C-N bond-forming cyclization reactions. mdpi.comacs.org The development of heterogeneous catalysts like MOFs points towards more sustainable and recyclable catalytic systems. rsc.org
Solvent and Temperature Effects on Reaction Efficiency
The choice of solvent and reaction temperature is critical for controlling reaction outcomes and maximizing yields. The synthesis of pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu/cascade sequence has been optimized under various conditions.
| Solvent | Temperature | Heat Source | Key Findings | Reference(s) |
| Toluene | 65 °C | Microwave | Effective conditions for the Ugi-Zhu/cascade sequence. | mdpi.com |
| Toluene | 80 °C | Conventional | High yield (96%) achieved in 20 minutes for the cascade step. | mdpi.com |
| Chlorobenzene | 80 °C | Microwave | Identified as the optimal solvent for a specific library synthesis, yielding products in ~95 mins. | nih.govmdpi.com |
| Ethanol | 70 °C (Reflux) | Conventional | Optimal conditions for a pyrazole-promoted synthesis of a related quinoline-fused system. | nih.gov |
| Water, Acetonitrile, Methanol, THF | Varied | Conventional | Tested as alternative solvents, but often less effective than toluene or ethanol in specific reactions. | nih.gov |
Microwave irradiation has emerged as a valuable tool, often reducing reaction times from hours to minutes and improving yields. nih.govmdpi.commdpi.com Solvents are chosen based on reactant solubility and their ability to facilitate the desired reaction pathway. While toluene is a common choice, studies have shown that chlorobenzene can be superior in certain contexts. nih.govmdpi.com The optimization of these parameters is an empirical process, essential for developing robust and scalable synthetic routes.
Biological Activities and Molecular Mechanisms of 6,7 Dihydropyrrolo 3,4 B Pyrazin 5 One Derivatives
Preclinical Pharmacological Investigations of Pyrrolo[3,4-b]pyrazinone Analogues
Anticancer Potential and Cytotoxic Effects
Derivatives of the pyrrolo[3,4-b]pyrazin-5-one scaffold have demonstrated significant potential as anticancer agents in preclinical studies. These compounds exert their effects through various mechanisms, including the inhibition of critical cell cycle kinases, induction of programmed cell death (apoptosis), and disruption of cellular division.
A key target for some pyrrolo[3,4-b]pyrazinone analogues is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA damage response (DDR). nih.gov ATR kinase is activated in response to replication stress, a common feature of cancer cells, and its inhibition can lead to synthetic lethality in tumors with specific genetic backgrounds, such as those with defects in the ATM gene. mdpi.commdpi.com
Researchers have discovered a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives that act as a new class of ATR inhibitors. nih.gov One particular compound, designated as 5g, exhibited a potent inhibitory concentration (IC50) of 0.007 μM against ATR kinase. nih.gov In cellular assays, this compound effectively reduced the phosphorylation of ATR and its downstream signaling proteins, demonstrating on-target activity. nih.gov This inhibition of the ATR signaling pathway ultimately contributes to the antitumor effects of these compounds. nih.govmdpi.com
| Compound | ATR Kinase IC50 (μM) | Reference |
|---|---|---|
| 5g | 0.007 | nih.gov |
Pyrrolo[3,4-b]pyrazinone analogues have been shown to inhibit the proliferation of various cancer cell lines. nih.govacs.orgmdpi.com For instance, a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones demonstrated moderate to good antiproliferative activity. nih.gov Notably, compound 7m, a 3-nitrophenyl derivative, showed potent activity against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cell lines, with an IC50 value of 12.54 μM against Panc-1 cells. acs.org This activity was found to be nearly twice as potent as the standard chemotherapeutic drug etoposide. acs.org
The antiproliferative effects of these compounds are often linked to their ability to interfere with essential cellular processes. For example, some pyrrolo[1,2-a]pyrazine (B1600676) derivatives have been reported to target microtubules, which are critical for cell division. mdpi.comresearchgate.net By promoting microtubule polymerization and stabilization, these compounds can disrupt the formation of the mitotic spindle, leading to a halt in cell division and subsequent cell death. mdpi.com
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 7m (3-nitrophenyl derivative) | Panc-1 (Pancreatic) | 12.54 | acs.org |
| DHPITO | HCT116 (Colorectal) | - | mdpi.comresearchgate.net |
| Pyrrolo[2,3-d]pyrimidine-imine (bromine at C-4 of phenyl) | HT-29 (Colon) | 4.55 | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine-imine (azepine side-ring) | HT-29 (Colon) | 4.01 | mdpi.com |
A common mechanism by which pyrrolo[3,4-b]pyrazinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Studies have shown that these compounds can trigger apoptosis by disrupting the balance of pro-apoptotic and anti-apoptotic proteins. For example, treatment with certain derivatives has been shown to increase the levels of pro-apoptotic proteins like BAX and cleaved caspase-8, while decreasing the expression of the anti-apoptotic protein BCL2. mdpi.com
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, typically at the G2/M phase. mdpi.comnih.gov This arrest prevents cancer cells from proceeding through mitosis, the process of cell division. The disruption of microtubule dynamics is a key factor in this G2/M arrest. mdpi.com Flow cytometry studies have confirmed that treatment with these compounds leads to an accumulation of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov For instance, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov The percentage of apoptotic cells in PPD-1 treated A549 cells was significantly higher than in untreated cells (10.06% vs 0.57%). nih.gov
| Compound/Derivative | Cell Line | Effect | Key Findings | Reference |
|---|---|---|---|---|
| PPD-1 (pyrazolo[3,4-d]pyridazine) | A549 (Lung) | Apoptosis Induction & Cell Cycle Arrest | Increased apoptotic cells to 10.06% from 0.57%; induced Sub G1 and G2/M arrest. | nih.gov |
| DHPITO | CRC (Colorectal) | Apoptosis Induction & G2/M Arrest | Increased cleaved PARP, cytochrome c, BAX, and cleaved caspase-8; decreased BCL2. | mdpi.com |
| Compound 8l | A549 (Lung) & MCF-7 (Breast) | Apoptosis Induction & G0 Arrest | Induced a higher percentage of total apoptosis in A549 cells compared to MCF-7 cells. | semnan.ac.ir |
Necroptosis Inhibition and Related Signaling Pathways (e.g., RIPK1)
Derivatives of pyrrolo-fused heterocyclic compounds, structurally related to 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one, have emerged as significant inhibitors of necroptosis, a form of programmed cell death. A key molecular target in the necroptosis pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). The inhibition of RIPK1 is a promising therapeutic strategy for various inflammatory diseases.
Research into 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives has identified potent RIPK1 inhibitors. One notable compound from this series, 13c , demonstrated a high binding affinity for RIPK1 with a dissociation constant (Kd) of 3.5 nM and an IC50 value of 59.8 nM for RIPK1 kinase inhibition. mdpi.com This compound effectively blocked TNFα-induced necroptosis in both human and murine cells with EC50 values ranging from 1.06 to 4.58 nM. mdpi.com Furthermore, it was shown to inhibit the phosphorylation of the RIPK1/RIPK3/MLKL pathway, a critical cascade in the execution of necroptosis. mdpi.com In preclinical models, pretreatment with 13c protected mice from body temperature loss and death in a TNFα-induced systemic inflammatory response syndrome model. mdpi.com
Another series of related compounds, 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govresearchgate.netnih.govtriazole derivatives, have also been identified as potent necroptosis inhibitors. Through systematic structure-activity relationship (SAR) studies, compound 26 was optimized and showed robust anti-necroptotic activity in both human and murine cell lines. researchgate.net Molecular docking studies suggest that this compound binds to an allosteric pocket of RIPK1, classifying it as a type III inhibitor. researchgate.net
These findings highlight the potential of the broader class of pyrrolo-fused heterocyclic compounds as a source for developing novel and effective necroptosis inhibitors by targeting the RIPK1 signaling pathway.
Other Identified Biological Activities
Beyond necroptosis inhibition, derivatives of pyrrolo-pyrazines and related heterocyclic structures have been investigated for a range of other biological activities.
Anti-inflammatory Properties
The pyrazole (B372694) moiety, a component of many bioactive compounds, is known for its anti-inflammatory properties. nih.gov Derivatives of pyrazolo[3,4-b]pyrazines have been synthesized and evaluated for their anti-inflammatory effects. In one study, a 5-acetyl derivative, compound 15 , and another derivative, compound 29 , exhibited remarkable anti-inflammatory activity. Notably, compound 15 demonstrated activity comparable to the standard anti-inflammatory drug indomethacin. researchgate.net
Antimicrobial and Antifungal Activities
Several new pyrazolo[3,4-d]pyridazin derivatives have been synthesized and screened for their antimicrobial and antifungal activities. nih.gov Compounds 7e and 7f from this series showed the highest antimicrobial activities against a range of Gram-negative and Gram-positive bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) in the range of 0.31 to <0.0024 mg/ml. nih.govresearchgate.net Additionally, a series of pyrazole derivatives were synthesized and showed good antibacterial activity. mdpi.com Another study on pyrazole analogues found that compound 3 was highly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL), while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Compound 2 from the same series displayed significant antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov
Antiviral Activities (e.g., HIV-1 RT inhibition)
The antiviral potential of related heterocyclic compounds has also been explored, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has focused on the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. mdpi.com
A series of novel 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives were designed and synthesized, with several compounds showing single-digit micromolar antiviral potencies against HIV-1 and low toxicity in cell cultures. mdpi.com Specifically, compounds 9g and 15i demonstrated potent anti-HIV-1 activities with EC50 values less than 5 μM and a therapeutic index greater than 100. mdpi.com
Furthermore, non-diketo acid pyrrolyl derivatives have been developed as selective inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. nih.gov Among these, the oxyphenylpyrrolyl–pyrazole subseries showed the best inhibitory potencies, with the most potent compound, 11b , inhibiting RNase H with an IC50 of 0.27 μM. nih.gov
Elucidation of Molecular Targets and Pathways
Identifying the specific molecular targets of bioactive compounds is crucial for understanding their mechanisms of action and for further drug development.
Target Identification through Biochemical Assays and Affinity Proteomics
While specific studies on the target identification of this compound derivatives using these methods are not widely reported, chemo-proteomic techniques are powerful tools for this purpose. nih.gov These methods can directly and unbiasedly detect the protein targets of compounds discovered through phenotypic screening. nih.gov
Biochemical assays are fundamental in determining the inhibitory activity of compounds against specific enzymes. For instance, in the context of RIPK1 inhibition, kinase inhibition assays are used to quantify the IC50 values of potential inhibitors. mdpi.com
Affinity proteomics , often utilizing chemical probes, is a key strategy for target identification. nih.gov This approach involves designing a probe based on the compound of interest that can be used to "pull down" its binding partners from a complex biological sample. Photo-affinity labeling (PAL) is a powerful technique within this category, where a photo-reactive group is incorporated into the probe. nih.gov Upon photoactivation, the probe forms a covalent bond with its target protein, enabling its identification through methods like mass spectrometry. nih.govprinceton.edu This approach allows for the identification of both on-target and off-target interactions, which is critical for understanding a compound's full biological profile. nih.gov
Mechanistic Studies on Enzyme Inhibition and Receptor Binding
The biological effects of this compound derivatives and their analogs are rooted in their interactions with specific enzymes and receptors. Mechanistic studies, including molecular modeling and biochemical assays, have provided insights into how these compounds exert their inhibitory or binding activities at a molecular level.
Research into structurally similar pyrrolo[2,3-d]pyrimidine derivatives has shed light on their mechanism as kinase inhibitors. For instance, molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-Activated Kinase 4 (PAK4) revealed strong interactions with the kinase's hinge region and β-sheets. mdpi.com The binding mode involves the formation of hydrogen bonds and electrostatic interactions with key residues. mdpi.com Specifically, the terminal amino group on some derivatives was found to enhance hydrogen bonding with residues such as Ile327 and Asp444, leading to stronger inhibition. mdpi.com These computational studies are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors.
In a similar vein, derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine, a close analog of the title compound, have been identified as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway. nih.gov One such derivative, compound 5g , exhibited a half-maximal inhibitory concentration (IC50) of 0.007 μM against ATR kinase. nih.gov Mechanistically, this inhibition leads to a significant reduction in the phosphorylation of ATR and its downstream signaling proteins, demonstrating a clear impact on the enzyme's catalytic activity within cellular pathways. nih.gov
Beyond enzyme inhibition, related heterocyclic structures have been shown to bind to receptors. For example, a novel class of 2H-pyrrolo[3,4-c]pyridazine derivatives has been identified as high-affinity ligands for the alpha(2)delta (α2δ) subunit of voltage-gated calcium channels. nih.gov Through the synthesis of a tritiated version of a lead compound, researchers demonstrated that these ligands bind to the same site as the established drug Gabapentin, indicating a competitive binding mechanism at this receptor subunit. nih.gov
The following table summarizes the inhibitory activities of some pyrrolo-heterocyclic derivatives against their target enzymes.
| Compound ID | Target Enzyme | IC50 (nM) |
| 5g (pyrrolo[3,4-d]-pyrimidine derivative) | ATR Kinase | 7 |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | EGFR | 40 |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | Her2 | 85 |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | VEGFR2 | 62 |
| 5k (pyrrolo[2,3-d]pyrimidine derivative) | CDK2 | 204 |
Selectivity Profiling Against Multiple Biological Targets
A critical aspect of drug discovery is the selectivity of a compound for its intended target over other related or unrelated biological molecules. Poor selectivity can lead to off-target effects and potential toxicity. Consequently, derivatives of the this compound scaffold and its analogs are often profiled against a panel of biological targets to assess their selectivity.
Derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been developed as highly selective inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Through extensive structure-activity relationship studies, compounds were identified that exhibited over 200-fold selectivity for CDK2 over other members of the CDK family, such as CDK1, CDK4, CDK6, CDK7, and CDK9. nih.gov For example, one derivative showed an enzymatic IC50 of 0.25 nM for CDK2 while having over 1000-fold selectivity against CDK1. nih.gov This high degree of selectivity is crucial for minimizing the potential side effects associated with the inhibition of other cell cycle kinases.
In another example, pyrrolo[3,4-f]indole-5,7-dione derivatives were evaluated for their inhibitory activity against two isoforms of monoamine oxidase, MAO-A and MAO-B. researchgate.net This profiling revealed that some compounds in the series were potent inhibitors of both isoforms, while others showed a degree of selectivity. One notable compound demonstrated IC50 values of 0.023 µM for MAO-A and 0.178 µM for MAO-B, indicating a preference for MAO-A. researchgate.net Such selectivity profiles are vital for developing drugs for neurological disorders where the differential inhibition of MAO isoforms is desired.
The selectivity of pyrrolo-pyrazole compounds has also been assessed against a broad panel of protein kinases. The percentage of inhibition at a fixed concentration is a common method for initial selectivity screening. researchgate.net This approach provides a snapshot of a compound's activity across the kinome and helps to identify potential off-target interactions early in the drug development process. researchgate.net
The table below presents selectivity data for representative compounds from related pyrrolo-heterocyclic families against different biological targets.
| Compound Class | Primary Target | Selectivity Profile |
| 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones | CDK2 | >200-fold selective over CDK1/4/6/7/9 |
| Pyrrolo[3,4-f]indole-5,7-diones | MAO-A/MAO-B | Varied, with some compounds showing preference for MAO-A (e.g., IC50 of 23 nM for MAO-A vs. 178 nM for MAO-B) |
| Pyrrolo[2,3-d]pyrimidine derivatives | Multi-kinase | Inhibits EGFR, Her2, VEGFR2, and CDK2 in the nanomolar range |
Data compiled from various research articles. mdpi.comnih.govresearchgate.net
Structure Activity Relationships Sar and Rational Design of 6,7 Dihydropyrrolo 3,4 B Pyrazin 5 One Derivatives
Correlation of Structural Features with Biological Potency
In a typical drug discovery campaign centered on the 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one scaffold, the initial correlation of structural features with biological potency would involve synthesizing a library of analogues with modifications at key positions. Researchers would explore substitutions on the pyrrolo and pyrazinone rings. For instance, substitution at the N6 position of the pyrazinone ring would be a primary focus to explore interactions with the target protein. The nature of the substituent, whether a small alkyl group, an aryl moiety, or a more complex heterocyclic system, would be varied to probe the size and nature of the binding pocket. The electronic properties (electron-donating vs. electron-withdrawing) of these substituents would be systematically altered to establish a quantitative structure-activity relationship (QSAR).
Another key structural feature would be the pyrrolidinone ring, specifically positions C6 and C7. The introduction of substituents at these positions could influence the molecule's conformation and introduce new interaction points. The stereochemistry of these substituents would also be critical, as biological targets are chiral, and different enantiomers or diastereomers often exhibit significantly different potencies.
Impact of Substituent Position and Nature on Efficacy and Selectivity
The efficacy and selectivity of derivatives are profoundly influenced by the position and nature of substituents. For example, if the target were a protein kinase, substituents on an N6-aryl ring could be directed towards the solvent-exposed region or deeper into the ATP-binding pocket. A substituent at the para position of a phenyl ring might extend into a different sub-pocket than a substituent at the meta position, leading to altered selectivity against other kinases.
The nature of the substituent is equally critical. A hydrogen bond donor/acceptor group (e.g., -OH, -NH2) could form a key interaction with a specific amino acid residue in the target protein, significantly enhancing potency and selectivity. Conversely, a bulky, lipophilic group might improve potency by occupying a hydrophobic pocket but could also lead to off-target effects by binding to other proteins with similar hydrophobic features. The strategic placement of polar groups could also be used to enhance solubility and improve pharmacokinetic properties without compromising efficacy.
Design Principles for Optimizing On-Target Activity and Minimizing Off-Target Effects
Optimizing on-target activity while minimizing off-target effects is a central goal of rational drug design. For the this compound core, this would involve several principles:
Structure-Based Design: If a crystal structure of the target protein is available, molecular modeling can be used to design modifications that maximize interactions with the active site and minimize clashes. This allows for the rational introduction of functionalities that complement the target's surface.
Selectivity Profiling: Derivatives would be screened against a panel of related off-target proteins. If a compound shows activity against an undesired target, structural modifications would be made to introduce steric hindrance or unfavorable electronic interactions with the off-target while preserving binding to the desired target. For instance, replacing a flexible side chain with a more rigid one could lock the molecule into a conformation that is favorable for the on-target but not the off-target.
Scaffold Hopping and Bioisosteric Replacement Strategies
When lead optimization of the this compound scaffold reaches a plateau or encounters insurmountable issues (e.g., toxicity, poor pharmacokinetics), scaffold hopping and bioisosteric replacement become valuable strategies.
Scaffold Hopping: This involves replacing the core this compound structure with a different, functionally equivalent scaffold while retaining the key pharmacophoric elements. nih.gov The goal is to identify new chemical series with improved properties that maintain the original biological activity. uniroma1.it For example, the pyrrolopyrazinone core could be replaced by a pyrazolopyrimidine or an imidazopyridinone, which might offer different synthetic accessibility, patentability, or physicochemical properties. nih.gov
Bioisosteric Replacement: This strategy involves substituting specific atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a similar biological response. estranky.sk For the this compound scaffold, a classic example would be replacing the lactam carbonyl group (C=O) with a sulfone (SO2) or replacing a phenyl ring substituent with a thiophene or pyridine ring. researchgate.net These changes can subtly alter electronics, lipophilicity, and metabolic stability, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. nih.gov
Computational Approaches in the Research of 6,7 Dihydropyrrolo 3,4 B Pyrazin 5 One
Future Directions and Emerging Research Avenues for 6,7 Dihydropyrrolo 3,4 B Pyrazin 5 One Research
Development of Advanced Synthetic Methodologies for Complex Analogues
The future of 6,7-dihydropyrrolo[3,4-b]pyrazin-5-one research is intrinsically linked to the development of more sophisticated and efficient synthetic strategies. While established methods provide access to the core structure, the next wave of innovation will focus on creating more complex and diverse analogues with precisely controlled stereochemistry and functionality.
A primary focus will be the advancement of multicomponent reactions (MCRs). Methodologies like the Ugi and Ugi-Zhu reactions have already proven effective for the synthesis of related pyrrolo[3,4-b]pyridin-5-ones. orfenix.comfrostbrowntodd.com Future work will likely involve refining these one-pot processes to improve yields and expand their substrate scope, allowing for the incorporation of a wider array of chemical building blocks. The development of novel cascade reactions, where multiple bond-forming events occur sequentially in a single operation, will be crucial for building molecular complexity efficiently. orfenix.comfrostbrowntodd.com
Furthermore, diversity-oriented synthesis (DOS) will be a key strategy. This approach aims to generate large libraries of structurally diverse small molecules, moving beyond simple substituent changes to explore new regions of chemical space. By combining MCRs with other modern synthetic methods, such as C-H activation and photoredox catalysis, chemists can create novel pyrrolo[3,4-b]pyrazinone derivatives with unique three-dimensional shapes and properties. rsc.org These advanced methodologies will be instrumental in generating the next generation of compounds for biological screening.
Exploration of Novel Biological Targets and Therapeutic Indications
While initial studies have identified promising activities for pyrrolopyrazine derivatives, a vast landscape of potential biological targets remains unexplored. Future research will systematically screen this compound analogues against a broad panel of targets to uncover new therapeutic applications.
Kinase Inhibition: The kinome represents a particularly rich area for investigation. Derivatives of related scaffolds have shown inhibitory activity against kinases like Fibroblast Growth Factor Receptors (FGFRs) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, both of which are significant targets in oncology. nih.govnih.gov Future efforts will expand to screen libraries of pyrrolo[3,4-b]pyrazinones against hundreds of different kinases to identify potent and selective inhibitors for various cancers and inflammatory diseases. The development of inhibitors with novel binding modes, such as allosteric or covalent inhibitors, will be a key objective. cuni.cz
Neurodegenerative and Metabolic Diseases: The structural features of the pyrrolopyrazine core make it a candidate for targeting proteins implicated in central nervous system (CNS) disorders. Exploration into targets such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), relevant to Alzheimer's and Parkinson's diseases, could yield novel therapeutic agents. acs.org Similarly, the reported activity of related compounds as dipeptidyl peptidase-4 (DPP-4) inhibitors suggests a potential role in treating type 2 diabetes. cambridge.org
Targeted Protein Degradation: An emerging and exciting avenue is the application of pyrrolo[3,4-b]pyrazinone scaffolds in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a specific target protein. mdpi.com By functionalizing the pyrrolo[3,4-b]pyrazinone core to bind to both a target protein and an E3 ligase, researchers could create highly specific and potent therapeutics that eliminate disease-causing proteins entirely, rather than just inhibiting their function. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery process. azolifesciences.commrlcg.com
De Novo Design and Lead Optimization: Generative AI models can design entirely new molecules based on desired properties. mrlcg.com These algorithms can explore a vast virtual chemical space to propose novel pyrrolo[3,4-b]pyrazinone analogues with high predicted activity against a specific target and favorable drug-like properties. acs.org For lead optimization, ML models can predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. bmedx.com
Target Identification and Validation: AI can also be employed to identify new biological targets for this compound class. By analyzing large-scale biological data, such as genomic and proteomic data, ML algorithms can uncover novel connections between the pyrrolo[3,4-b]pyrazinone scaffold and disease pathways, suggesting new therapeutic opportunities. tandfonline.com This data-driven approach can help validate targets before significant resources are committed to experimental work.
Collaborative Research Initiatives in Pyrrolo[3,4-b]pyrazinone Chemistry and Biology
The complexity and high cost of modern drug discovery necessitate a shift towards more collaborative research models. nih.gov Advancing the field of pyrrolo[3,4-b]pyrazinone research will require synergistic efforts between academia, industry, and non-profit organizations through various partnership structures.
Public-Private Partnerships (PPPs): PPPs are a powerful model for sharing risks, costs, and expertise. orfenix.comfrostbrowntodd.com These collaborations can bring together the basic research and innovation of academic labs with the drug development infrastructure and resources of pharmaceutical companies. nih.govacs.org Such partnerships could focus on creating large, shared libraries of pyrrolo[3,4-b]pyrazinone analogues for high-throughput screening or on advancing specific promising compounds through preclinical development.
Open Source and Pre-Competitive Consortia: Open-source drug discovery initiatives, where data and results are made publicly available, can accelerate progress by avoiding the duplication of efforts. bmedx.com A consortium focused on the pyrrolo[3,4-b]pyrazinone scaffold could be established to share chemical probes, biological assay data, and synthetic protocols. cuni.cz The Structural Genomics Consortium is a successful example of this model, which has significantly advanced the understanding of many protein targets. bmedx.com
Academic-Industry Collaborations: Direct collaborations between individual academic research groups and pharmaceutical companies are vital. rsc.orgacs.org These partnerships can leverage the specialized synthetic chemistry expertise in universities to create novel compounds that industry partners can then test in their sophisticated biological assay platforms. nih.gov Such collaborations provide industry with access to innovation while offering academic researchers a pathway to see their discoveries translated into potential therapeutics. acs.org
By embracing these future directions, the scientific community can collectively harness the potential of the this compound scaffold, paving the way for the development of new and effective medicines for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via multi-step reactions. For example, pyridine precursors (e.g., 5-chloropyridin-2-yl derivatives) are coupled with carbamate intermediates through sequential alkylation, cyclization, and oxidation steps. A common approach involves reacting pyridine-based aldehydes with amines or nitriles under catalytic conditions (e.g., Sc(OTf)₃) followed by acid-mediated cyclization to form the pyrrolo-pyrazinone core . Structural modifications (e.g., hydroxylation or halogenation) are introduced in later stages to enhance bioactivity .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring structure, substituent positions, and hydrogen bonding patterns (e.g., distinguishing dihydro vs. aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amine (N-H) functional groups .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Due to its reactivity with strong oxidizers and acids, the compound requires:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : In airtight containers at +5°C, away from moisture and light .
- Waste Disposal : Neutralization with dilute base before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-component syntheses of pyrrolo[3,4-b]pyrazinone derivatives?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Lewis acids like Sc(OTf)₃ enhance cyclization efficiency in Ugi-Zhu reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in cycloadditions .
- Temperature Control : Lower temperatures (0–25°C) stabilize reactive intermediates during coupling steps .
- Real-Time Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. How can researchers resolve discrepancies in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Contradictory stability reports (e.g., degradation rates in acidic vs. neutral media) can be addressed by:
- Controlled Stability Studies : Incubate the compound at defined pH (2–10) and temperatures (4–40°C), then quantify degradation products via LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .
- Excipient Screening : Test stabilizers (e.g., antioxidants) to mitigate oxidative degradation observed in long-term assays .
Q. What in silico strategies are effective for predicting the pharmacological activity of pyrrolo[3,4-b]pyrazinone derivatives?
- Methodological Answer : Computational approaches include:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like RIPK1 kinase, focusing on hydrogen bonding with the pyrazinone core and hydrophobic contacts with substituents .
- QSAR Modeling : Train models on datasets of IC₅₀ values to correlate substituent electronegativity or steric bulk with anticancer activity .
- MD Simulations : GROMACS-based simulations to assess binding stability over 100-ns trajectories, identifying critical residue interactions .
Q. How do structural modifications (e.g., chloro or hydroxy groups) impact the compound’s bioactivity and selectivity?
- Methodological Answer : Systematic SAR studies reveal:
- Chlorine Substituents : Enhance binding affinity to kinase targets (e.g., RIPK1) via halogen bonding, as seen in derivatives like 6-(5-chloropyridin-2-yl) analogs .
- Hydroxy Groups : Improve solubility but may reduce metabolic stability; prodrug strategies (e.g., esterification) mitigate this .
- Heterocyclic Additions : Piperazine or morpholine rings appended to the core increase blood-brain barrier penetration, critical for CNS-targeted agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
